molecular formula C12H8ClN5O2 B8708040 n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea CAS No. 660851-46-7

n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea

Cat. No. B8708040
M. Wt: 289.68 g/mol
InChI Key: YJBCHIKKTLSPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea is a useful research compound. Its molecular formula is C12H8ClN5O2 and its molecular weight is 289.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

660851-46-7

Product Name

n-(5-Chloro-2-hydroxyphenyl)-n'-(5-cyano-2-pyrazinyl)urea

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(5-cyanopyrazin-2-yl)urea

InChI

InChI=1S/C12H8ClN5O2/c13-7-1-2-10(19)9(3-7)17-12(20)18-11-6-15-8(4-14)5-16-11/h1-3,5-6,19H,(H2,16,17,18,20)

InChI Key

YJBCHIKKTLSPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=NC=C(N=C2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 1E (1.66 g, 4.1 mmol) in DMF (25 mL) at room temperature was treated sequentially with 48% wt HBr (0.1 mL) and KF (0.48 g, 8.2 mmol). The mixture was stirred for 30 minutes, poured into 1N aqueous HCl (100 mL), and extracted with ethyl acetate (3×80 mL). The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 60% ethyl acetate/hexanes to provide 0.97 g (82.2%) of the desired product. MS (ESI(−)) m/z 288 (M−H)−; 1H NMR (500 MHz, DMSO-d6) δ 10.69 (br s, 1H), 10.48 (br s, 1H), 9.64 (s, 1H), 9.13 (d, J=1.3 Hz, 1H), 8.86 (d, J=1.3 Hz, 1H), 8.16 (d, J=2.4 Hz, 1H), 6.93 (dd, J=8.5 and 2.4 Hz, 1H), 6.87 (d, J=8.5 Hz, 1H).
Name
solution
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
82.2%

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